molecular formula C24H29N3O2 B11004357 N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide

N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide

Cat. No.: B11004357
M. Wt: 391.5 g/mol
InChI Key: PNCVPFBVERDPSW-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide is a complex organic compound that features a morpholine ring, an indole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide typically involves the coupling of an indole derivative with a morpholine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Reactants: Indole derivative, morpholine derivative, and DCC.

    Solvent: Dichloromethane (DCM) or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Time: Several hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the amide bond can produce the corresponding amine.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the morpholine ring could enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide is unique due to its combination of a morpholine ring, an indole moiety, and a phenyl group. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-(2-phenylindol-1-yl)propanamide

InChI

InChI=1S/C24H29N3O2/c28-24(25-12-6-13-26-15-17-29-18-16-26)11-14-27-22-10-5-4-9-21(22)19-23(27)20-7-2-1-3-8-20/h1-5,7-10,19H,6,11-18H2,(H,25,28)

InChI Key

PNCVPFBVERDPSW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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